2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide
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Overview
Description
2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide is a complex organic compound characterized by the presence of fluorine, nitro, and carbamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 2,6-difluorobenzoic acid with 4-(4-nitrophenoxy)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The carbamoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
Reduction: 2,6-Difluoro-N-{[4-(4-aminophenoxy)phenyl]carbamoyl}benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2,6-Difluorobenzoic acid and 4-(4-nitrophenoxy)aniline.
Scientific Research Applications
2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules, potentially serving as a probe or inhibitor in biochemical assays.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity towards molecular targets. The nitro group can participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic acid: A precursor in the synthesis of the target compound.
4-(4-Nitrophenoxy)aniline: Another precursor used in the synthesis.
N,N-Difluoro-2,4,6-trinitroaniline: Shares the difluoro and nitro functionalities but differs in overall structure and applications.
Uniqueness
2,6-Difluoro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
60731-67-1 |
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Molecular Formula |
C20H13F2N3O5 |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
2,6-difluoro-N-[[4-(4-nitrophenoxy)phenyl]carbamoyl]benzamide |
InChI |
InChI=1S/C20H13F2N3O5/c21-16-2-1-3-17(22)18(16)19(26)24-20(27)23-12-4-8-14(9-5-12)30-15-10-6-13(7-11-15)25(28)29/h1-11H,(H2,23,24,26,27) |
InChI Key |
PJXRAKMUWSQURJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
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